![molecular formula C25H28F2N4O2 B2450871 2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1185077-46-6](/img/structure/B2450871.png)
2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H28F2N4O2 and its molecular weight is 454.522. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor-Based Mechanisms and Antiviral Effects
One application involves exploring receptor-based mechanisms and the compound's potential antiviral effects. For instance, a study on the CCR5 receptor-based mechanism of action demonstrated the compound's role as a potent noncompetitive allosteric antagonist with significant antiviral effects for HIV-1. This research highlights the compound's unique blockade of receptor function and its persistence, suggesting a novel approach for overcoming HIV viral resistance in clinical settings (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Synthetic Methodologies and Biological Activities
Another area of application is in the synthesis of biologically active compounds. A study described the development of novel classes of compounds using the intermolecular Ugi reaction, highlighting the compound's role in synthesizing derivatives with potential biological activities. This research underscores the compound's versatility in drug discovery and design, contributing to the development of new therapeutic agents (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Antiviral and Antimicrobial Applications
Further, the compound has been investigated for its antiviral and antimicrobial potentials. A study on new spirothiazolidinone derivatives evaluated these compounds for their antiviral activity, demonstrating strong activity against influenza A/H3N2 virus and human coronavirus 229E. This research points to the compound's significant role in developing antiviral agents, offering a promising avenue for treating viral infections (Apaydın, Loy, Stevaert, & Naesens, 2020).
Analgesic and Anti-inflammatory Activities
Additionally, the compound's analogs have been explored for their analgesic and anti-inflammatory activities, showing significant potential compared to standard drugs. This research expands the compound's application in developing new pain and inflammation management therapies, highlighting its therapeutic potential in addressing various health conditions (Gopa, Porchezhian, & Sarma, 2001).
properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N4O2/c1-24(2,3)17-6-4-16(5-7-17)22-23(33)30-25(29-22)10-12-31(13-11-25)15-21(32)28-20-14-18(26)8-9-19(20)27/h4-9,14H,10-13,15H2,1-3H3,(H,28,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMZWDHSDZBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

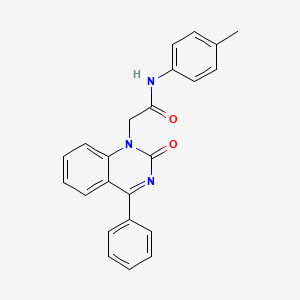
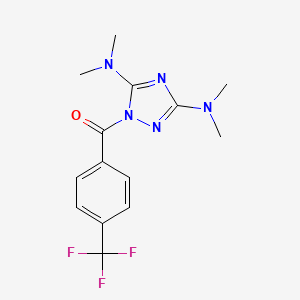
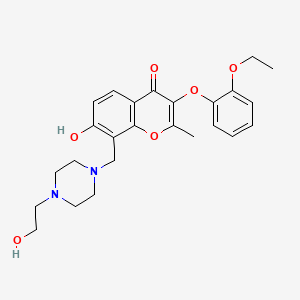
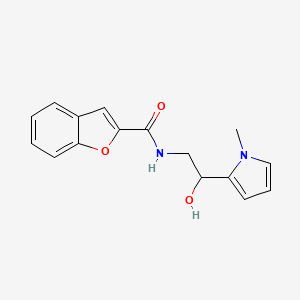
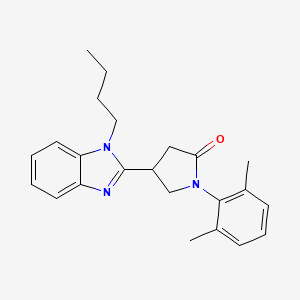
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)
![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)